1,2-Dibromo-4-ethoxy-3-fluorobenzene
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Overview
Description
1,2-Dibromo-4-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-ethoxy-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 4-ethoxy-3-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated benzene derivatives.
Scientific Research Applications
1,2-Dibromo-4-ethoxy-3-fluorobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-ethoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating the formation of intermediates that can undergo further reactions. The ethoxy and fluorine groups influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4-fluorobenzene
- 1,2-Dibromo-4-ethoxybenzene
- 1,2-Dibromo-3-fluorobenzene
Uniqueness
1,2-Dibromo-4-ethoxy-3-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups on the benzene ring, which impart distinct electronic and steric effects. This makes it more reactive in certain substitution reactions compared to its analogs .
Properties
IUPAC Name |
1,2-dibromo-4-ethoxy-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFZZAFVGBYXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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